2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a benzoyl group, an oxo group, and a dioxoloquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Dioxoloquinoline Core: The dioxoloquinoline core can be synthesized through a series of reactions starting from anthranilic acid derivatives. This involves cyclization and functional group transformations to introduce the dioxolo and quinoline moieties.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(4-fluorophenyl)acetamide
- 2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(3-methoxyphenyl)acetamide lies in its specific structural features, such as the presence of the methoxy group on the phenyl ring and the dioxoloquinoline core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6/c1-32-18-9-5-8-17(10-18)27-24(29)14-28-13-20(25(30)16-6-3-2-4-7-16)26(31)19-11-22-23(12-21(19)28)34-15-33-22/h2-13H,14-15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUAQYDKRHEXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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